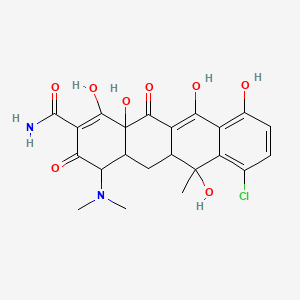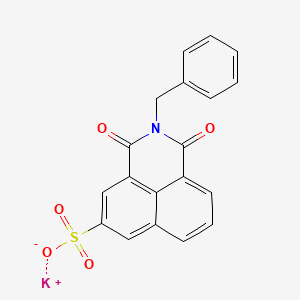
Clathrin-IN-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clathrin-IN-25 is a chemical compound known for its role as an inhibitor in clathrin-mediated endocytosis Clathrin-mediated endocytosis is a fundamental cellular process that facilitates the internalization of various molecules, including nutrients and signaling receptors, into the cell
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Clathrin-IN-25 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic compounds, which undergo a series of reactions including nitration, reduction, and cyclization.
Functional Group Introduction: Specific functional groups are introduced through reactions such as halogenation, alkylation, and acylation. These reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Clathrin-IN-25 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Clathrin-IN-25 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of clathrin-mediated endocytosis and to investigate the role of clathrin in cellular processes.
Biology: Employed in research to understand the dynamics of cellular uptake and trafficking of molecules, as well as the regulation of signal transduction pathways.
Medicine: Explored for its potential therapeutic applications in diseases where clathrin-mediated endocytosis is dysregulated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drug delivery systems and in the design of targeted therapies.
Wirkmechanismus
Clathrin-IN-25 exerts its effects by inhibiting the formation of clathrin-coated vesicles, which are essential for clathrin-mediated endocytosis. The compound binds to specific sites on the clathrin triskelion, preventing its assembly into the clathrin-coated pits. This inhibition disrupts the internalization of molecules into the cell, affecting various cellular processes such as nutrient uptake, signal transduction, and membrane recycling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pitstop 2: Another inhibitor of clathrin-mediated endocytosis, known for its ability to block the interaction of clathrin with adaptor proteins.
Dynasore: A compound that inhibits dynamin, a protein involved in the scission of clathrin-coated vesicles from the plasma membrane.
Uniqueness of Clathrin-IN-25
This compound is unique in its specific targeting of the clathrin triskelion, making it a valuable tool for studying the precise mechanisms of clathrin-mediated endocytosis. Unlike other inhibitors, this compound does not affect other endocytic pathways, providing a more targeted approach in research and therapeutic applications.
Eigenschaften
IUPAC Name |
potassium;2-benzyl-1,3-dioxobenzo[de]isoquinoline-5-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5S.K/c21-18-15-8-4-7-13-9-14(26(23,24)25)10-16(17(13)15)19(22)20(18)11-12-5-2-1-3-6-12;/h1-10H,11H2,(H,23,24,25);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIYIOVSMFKQQC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)S(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12KNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)
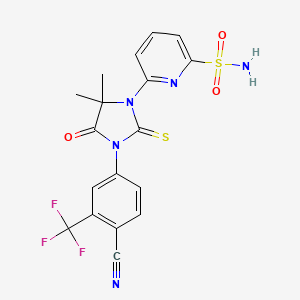


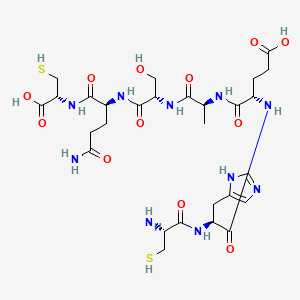


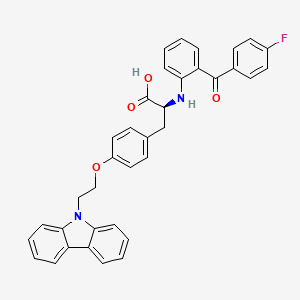
![6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride](/img/structure/B606648.png)

